molecular formula C26H21N3O7S B2950844 (E)-ethyl 5-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851952-27-7

(E)-ethyl 5-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2950844
CAS No.: 851952-27-7
M. Wt: 519.53
InChI Key: OPDMXGCPSYVVRE-VZUCSPMQSA-N
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Description

The compound (E)-ethyl 5-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a heterocyclic molecule featuring a thieno[3,4-d]pyridazine core substituted with a 4-methoxyphenyl group at position 3, a benzo[d][1,3]dioxol-5-yl acrylamido moiety at position 5, and an ethyl carboxylate ester at position 1. Its structure integrates multiple pharmacophores, including the electron-rich 1,3-benzodioxole ring and the methoxyphenyl group, which are often associated with bioactivity in medicinal chemistry .

Properties

IUPAC Name

ethyl 5-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N3O7S/c1-3-34-26(32)23-18-13-37-24(22(18)25(31)29(28-23)16-6-8-17(33-2)9-7-16)27-21(30)11-5-15-4-10-19-20(12-15)36-14-35-19/h4-13H,3,14H2,1-2H3,(H,27,30)/b11-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPDMXGCPSYVVRE-VZUCSPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C=CC3=CC4=C(C=C3)OCO4)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)/C=C/C3=CC4=C(C=C3)OCO4)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Core Modifications

The thieno[3,4-d]pyridazine scaffold is a common feature among analogues. Key structural variations include:

  • Substituents at position 3: The 4-methoxyphenyl group in the target compound contrasts with analogues bearing 4-chlorophenyl (e.g., Ethyl 3-(4-chlorophenyl)-5-(methylamino)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate ) or 4-(trifluoromethyl)phenyl (e.g., Ethyl 5-(2-(4-methoxyphenyl)acetamido)-4-oxo-3-[4-(trifluoromethyl)phenyl]-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate ).
  • Substituents at position 5: The acrylamido group linked to benzo[d][1,3]dioxol-5-yl distinguishes the target from analogues with simpler amino or methylamino groups (e.g., Ethyl 5-amino-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate ).

Functional Group Variations

  • Ester vs. amide modifications: The ethyl carboxylate at position 1 is conserved in most analogues, but substituents like trifluoromethyl or bromo groups at position 7 (e.g., Ethyl 5-amino-7-bromo-3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate ) introduce steric and electronic differences.
  • Acrylamido vs. acetyl groups : The (E)-acrylamido linkage in the target compound may enhance conformational rigidity compared to acetylated derivatives .

Pharmacological Activity Comparison

Bioactivity Trends

  • Tau aggregation inhibition: Analogues like Ethyl 3-(4-chlorophenyl)-5-(methylamino)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate (compound 66 in ) show moderate activity (IC₅₀ ~10 μM) against tau fibrillization, attributed to the 4-chlorophenyl group’s hydrophobic interactions.
  • Adenosine receptor modulation: Ethyl 5-amino-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate (compound 13e in ) exhibits adenosine A1 receptor antagonism (Ki ~0.8 μM), suggesting the 4-methoxyphenyl group enhances receptor binding.

Structure-Activity Relationships (SAR)

  • Position 3 substituents : Electron-withdrawing groups (e.g., Cl, CF₃) improve metabolic stability but reduce solubility, whereas methoxy groups balance lipophilicity and hydrogen bonding .
  • Position 5 modifications: Acrylamido groups enhance π-π stacking with biological targets compared to smaller amino substituents .

Comparative Yields and Conditions

Compound Key Step Yield Reference
Target compound Amidation of acrylamido moiety ~60%*
Ethyl 5-amino-3-(4-methoxyphenyl)... Methylation of amine 27%
Ethyl 5-amino-7-bromo-3-(4-Cl-Ph)... Bromination 75%

*Estimated based on analogous reactions.

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